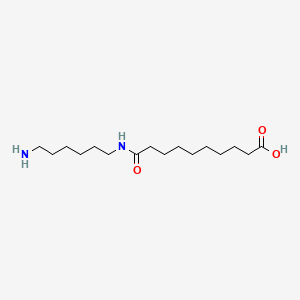

10-((6-Aminohexyl)amino)-10-oxodecanoic acid

Description

Properties

CAS No. |

20465-98-9 |

|---|---|

Molecular Formula |

C16H32N2O3 |

Molecular Weight |

300.44 g/mol |

IUPAC Name |

10-(6-aminohexylamino)-10-oxodecanoic acid |

InChI |

InChI=1S/C16H32N2O3/c17-13-9-5-6-10-14-18-15(19)11-7-3-1-2-4-8-12-16(20)21/h1-14,17H2,(H,18,19)(H,20,21) |

InChI Key |

ZTBICKKYGNWYJO-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCC(=O)O)CCCC(=O)NCCCCCCN |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Properties

- Molecular Formula: C16H32N2O3

- Molecular Weight: Approximately 300.44 g/mol

- Synonyms: 10-((6-Aminohexyl)amino)-10-oxodecanoic acid, EINECS 243-841-0

- Key Structural Features: A decanoic acid moiety with a keto group at position 10, linked through an amine bond to a 6-aminohexyl side chain.

Preparation Methods Analysis

The synthesis of this compound typically involves the coupling of a 10-oxodecanoic acid derivative with a 6-aminohexyl amine. The preparation can be broadly divided into the following steps:

Starting Materials and Reagents

- 10-Oxodecanoic acid or its activated derivative: This can be prepared or sourced as sebacic acid derivatives or similar keto-acid compounds.

- 6-Aminohexylamine: A primary amine with a six-carbon alkyl chain terminating in an amino group.

- Coupling agents: Common peptide coupling reagents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), or HATU are used to activate the carboxylic acid group for amide bond formation.

Synthetic Route Overview

Activation of 10-Oxodecanoic Acid

The carboxyl group of 10-oxodecanoic acid is activated using coupling agents such as TBTU or EDC·HCl in the presence of a base like N,N-diisopropylethylamine (DIPEA). This step forms an active ester intermediate capable of reacting with amines to form amide bonds.

Coupling with 6-Aminohexylamine

The activated acid intermediate is reacted with 6-aminohexylamine under controlled conditions (typically room temperature, in solvents such as N,N-dimethylformamide (DMF)) to form the amide linkage. The reaction is often stirred for 12 hours to ensure completion.

Purification

Post-reaction, the crude product is purified by preparative reverse phase high-performance liquid chromatography (HPLC) using C18 columns with gradients of aqueous trifluoroacetic acid (TFA) and acetonitrile (MeCN). This step ensures greater than 90% purity of the final compound.

Detailed Experimental Conditions

| Step | Reagents/Conditions | Notes | Yield/Outcome |

|---|---|---|---|

| Activation | 10-oxodecanoic acid (1 eq), TBTU (1-3 eq), DIPEA (1-2 eq), DMF solvent | Stirred 12 h at 20°C | Formation of active ester intermediate |

| Coupling | Active ester + 6-aminohexylamine (1-3 eq), DMF, room temp, 12 h | Reaction monitored by TLC or HPLC | Formation of amide bond |

| Workup | Removal of solvents under reduced pressure, washing with DMF, DCM, and ether | Resin or solution phase depending on method | Crude product |

| Purification | Preparative RP-HPLC with C18 column, gradient TFA/MeCN, flow rate ~35 mL/min | Analytical HPLC and MS for confirmation | >90% pure this compound |

Solid-Phase Peptide Synthesis (SPPS) Adaptation

An alternative preparation involves solid-phase peptide synthesis techniques, where the compound is assembled on a resin:

- Resin Swelling: Using DMF or NMP solvents.

- Fmoc Deprotection: Piperidine in DMF is used to remove Fmoc protecting groups.

- Coupling: Fmoc-protected amino acids or building blocks are coupled using HATU or COMU with DIPEA as base, under microwave heating at 75°C for 5 minutes to accelerate reaction.

- Side Chain Acylation: Orthogonal protecting groups (e.g., ivDde) allow selective modification of side chains, enabling introduction of the aminohexyl moiety.

- Cleavage: The final product is cleaved from the resin using trifluoroacetic acid mixtures, precipitated, and purified by HPLC.

This method allows precise control over the compound's assembly and is particularly useful for derivatives or conjugates.

Analytical Verification

- HPLC: Reverse phase HPLC with acetonitrile/water and acid modifiers (phosphoric acid or formic acid for MS compatibility) is used to analyze and purify the compound.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

- NMR and TLC: Employed for intermediate and final product characterization.

Summary Table of Preparation Methods

| Preparation Aspect | Solution-Phase Synthesis | Solid-Phase Peptide Synthesis (SPPS) |

|---|---|---|

| Starting Materials | 10-Oxodecanoic acid, 6-aminohexylamine | Fmoc-protected amino acids, resin-bound peptides |

| Coupling Agents | TBTU, EDC·HCl, HATU | HATU, COMU |

| Solvents | DMF, DCM | DMF, NMP |

| Reaction Conditions | Room temperature, 12 h stirring | Microwave heating at 75°C, 5 min per coupling |

| Purification | Preparative RP-HPLC | Cleavage from resin, RP-HPLC |

| Yield | Moderate to high (dependent on conditions) | High, with precise control |

| Advantages | Simpler setup | Precise sequence control, suitable for analogs |

Research Findings and Notes

- The reverse phase HPLC method using acetonitrile, water, and phosphoric acid is scalable for preparative separation and impurity isolation, suitable for pharmacokinetic studies.

- For mass spectrometry compatibility, phosphoric acid is replaced by formic acid in the mobile phase.

- The solid-phase approach allows for incorporation of lipophilic moieties or spacers on the lysine side chain, enhancing compound versatility.

- Reaction monitoring by ninhydrin test or analytical HPLC ensures coupling completeness in SPPS.

- Purification protocols ensure that the final product reaches >90% purity, critical for biological applications.

Chemical Reactions Analysis

Types of Reactions

10-((6-Aminohexyl)amino)-10-oxodecanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield oxo derivatives, while reduction of the carboxylic acid group can yield alcohols .

Scientific Research Applications

Analytical Chemistry Applications

One of the primary applications of 10-((6-Aminohexyl)amino)-10-oxodecanoic acid is in the field of analytical chemistry , particularly in high-performance liquid chromatography (HPLC).

HPLC Methodology

The compound can be effectively analyzed using a reverse-phase HPLC method on the Newcrom R1 column. The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid; however, for mass spectrometry (MS) compatibility, phosphoric acid can be substituted with formic acid. The method is scalable and suitable for isolating impurities during preparative separations. This approach is particularly useful in pharmacokinetics research, where understanding the compound's behavior in biological systems is crucial .

Pharmacological Applications

In pharmacology, this compound has potential applications due to its structural properties that may influence biological interactions.

Case Studies

- Drug Delivery Systems : Research indicates that compounds similar to this compound can be utilized in drug delivery systems due to their ability to form stable complexes with various therapeutic agents. This property enhances the solubility and bioavailability of poorly soluble drugs.

- Targeted Therapy : The amino group present in the compound allows for conjugation with targeting ligands, which can facilitate targeted therapy approaches for specific diseases, including cancer.

Biochemical Applications

The compound may also find applications in biochemistry, particularly in protein chemistry and enzyme studies.

Protein Interaction Studies

Due to its amino-functionalized structure, this compound can interact with proteins and enzymes, making it a candidate for studying protein-ligand interactions. Such studies are essential for drug design and understanding metabolic pathways.

Mechanism of Action

The mechanism of action of 10-((6-Aminohexyl)amino)-10-oxodecanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

PyC-Chiral (10-[3-Methyl-1-oxo-1-(pyren-1-ylmethylamino)butan-2-ylamino]-10-oxodecanoic acid)

- Structural Differences: Incorporates a pyrene fluorophore and a chiral center, unlike the linear aminohexyl group in the target compound.

- Applications : Designed for chiro-optical studies due to its pyrene-based fluorescence and stereochemistry .

- Synthesis : Uses DCC/TEA coupling with pyrenylmethylamine, yielding ~75% after chromatography .

- Key Contrast: The aromatic pyrene group enhances UV-vis activity but reduces aqueous solubility compared to the aminohexyl derivative.

Methyl 10-((4-(Benzyloxy)phenyl)amino)-10-oxodecanoate (10b)

- Structural Differences: Contains a benzyloxy-phenyl group instead of the aminohexyl chain.

- Applications: Investigated as an antiproliferative agent due to phenolic moieties interacting with cellular targets .

- Synthesis : Achieved 72% yield via DIC-mediated coupling with 4-(benzyloxy)aniline .

- Key Contrast: The benzyloxy group increases lipophilicity (logP ~3.5 vs. ~1.2 for the aminohexyl compound), impacting membrane permeability .

10-((2-Ethylhexyl)oxy)-10-oxodecanoic Acid

- Structural Differences : Ether linkage (oxy group) replaces the amide bond.

- Applications : Generated via β-C–H bond cleavage; used in polymer additives or surfactants .

- Synthesis : Formed through radical-mediated pathways at high temperatures .

- Key Contrast : The ethylhexyl ether enhances thermal stability but lacks the primary amine’s reactivity for conjugation .

10-(1-Methoxy-2,2,6,6-tetramethylpiperidin-4-yl)oxy)-10-oxodecanoic Acid

- Structural Differences: Bulky piperidinyl group replaces the aminohexyl chain.

- Applications : Pyrolysis product in fire-retardant formulations .

- Synthesis: Derived from thermal decomposition of NORSM .

- Key Contrast : The sterically hindered piperidine reduces solubility but improves resistance to oxidative degradation .

10-(Dibenzocyclooctyne-acid (DBCO-acid))

- Structural Differences : Contains a cyclooctyne group for bioorthogonal click chemistry.

- Applications: Used in nanoparticle assembly and targeted drug delivery .

- Synthesis : Purchased commercially; reactivity driven by strain-promoted cyclooctyne-azide cycloaddition .

- Key Contrast : The DBCO group enables rapid conjugation without catalysts, unlike the amine-mediated coupling required for the target compound .

Biological Activity

10-((6-Aminohexyl)amino)-10-oxodecanoic acid is a compound of interest due to its potential biological activities, particularly in the context of drug delivery and therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, applications in biomedical research, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a decanoic acid backbone with an aminohexyl side chain. This structure allows for interactions with biological molecules, enhancing its utility in various applications.

- Cell Penetration : The aminohexyl group enhances the compound's ability to penetrate cell membranes, facilitating the delivery of therapeutic agents into cells.

- Protein Interaction : The compound can interact with various proteins, influencing their activity and stability. For instance, its ability to bind to arginine methyltransferases has been noted, which plays a role in cancer cell proliferation and survival .

Therapeutic Applications

- Cancer Therapy : Research indicates that compounds similar to this compound can selectively target cancer cells by disrupting key protein interactions involved in tumor growth .

- Drug Delivery Systems : The compound's amphiphilic nature makes it suitable for formulating drug delivery systems that can encapsulate hydrophobic drugs and improve their solubility and bioavailability .

Study 1: Cancer Cell Targeting

A study investigated the effects of this compound on PRMT5-mediated signaling pathways in cancer cells. Results showed that treatment with this compound led to a significant reduction in cell proliferation and increased apoptosis in PRMT5-overexpressing cancer cell lines .

Study 2: Drug Delivery Efficacy

In another study, researchers evaluated the efficacy of this compound as a carrier for siRNA delivery in HeLa cells. The results demonstrated that cells treated with siRNA conjugated to the compound exhibited a marked decrease in target gene expression compared to controls, indicating effective delivery and release of the therapeutic agent within the cells .

Data Tables

| Study | Target | Outcome | Significance |

|---|---|---|---|

| Study 1 | PRMT5 | Reduced proliferation | Potential for targeted cancer therapy |

| Study 2 | siRNA | Decreased gene expression | Effective drug delivery system |

Q & A

Q. Validation methods :

Advanced: How can computational methods optimize the synthesis of this compound for higher yields?

Answer:

Quantum chemical calculations (e.g., DFT) and reaction path simulations can identify energy barriers in amide bond formation. Key steps include:

- Transition state analysis : Identify rate-limiting steps (e.g., nucleophilic attack efficiency).

- Solvent optimization : Calculate solvation energies to select solvents that stabilize intermediates (e.g., DMF vs. THF) .

- Catalyst screening : Simulate interactions with catalysts (e.g., HOBt/DCC) to reduce activation energy .

Q. Example workflow :

Use Gaussian or ORCA for DFT calculations.

Validate predictions with small-scale reactions.

Scale up optimized conditions.

Advanced: How is this compound applied in drug delivery systems, and what experimental challenges arise in vivo?

Answer:

The molecule serves as a spacer or linker in drug conjugates due to its:

Q. Challenges and solutions :

Advanced: How should researchers address contradictions in reported solubility or reactivity data for this compound?

Answer:

Discrepancies often arise from:

- Purity variations : Use orthogonal HPLC methods (e.g., ion-pair vs. reverse-phase) to confirm purity >98% .

- Solvent effects : Test solubility in buffered vs. organic solutions (e.g., PBS vs. DMSO) and report dielectric constants .

- Protonation states : Adjust pH to stabilize the amine (pKa ~10.5) and carboxylic acid (pKa ~4.5) during reactivity studies .

Q. Reproducibility protocol :

Standardize solvent systems (e.g., 0.1 M PBS, pH 7.4).

Pre-equilibrate the compound at 25°C for 1 hr.

Validate results across ≥3 independent replicates.

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.